molecular formula C16H14ClNO3 B3930519 N-(3-chloro-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(3-chloro-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B3930519
M. Wt: 303.74 g/mol
InChI Key: SSPDUHMXGSLMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzodioxine and phenyl rings .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The carboxamide group could potentially undergo hydrolysis, and the benzodioxine ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could influence its solubility in different solvents .

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its high potency and selectivity for the 5-HT6 receptor. This allows for precise manipulation of this receptor and the study of its effects on various physiological processes. However, one limitation is that this compound has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of interest is its potential use in the treatment of obesity and metabolic disorders, as the 5-HT6 receptor has been implicated in the regulation of appetite and energy balance. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease, as this compound has been shown to increase levels of BDNF, which is involved in the growth and survival of neurons. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied for its potential use in the treatment of various disorders, including anxiety, depression, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and has also been studied for its potential use in the treatment of cocaine addiction.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-10-6-7-11(8-12(10)17)18-16(19)15-9-20-13-4-2-3-5-14(13)21-15/h2-8,15H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPDUHMXGSLMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 3
N-(3-chloro-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 4
N-(3-chloro-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 5
N-(3-chloro-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.